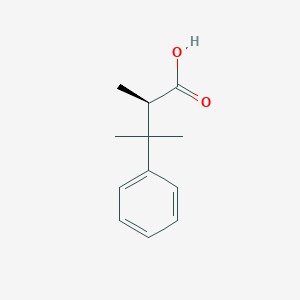
(2R)-2,3-Dimethyl-3-phenylbutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2,3-Dimethyl-3-phenylbutanoic acid, also known as DMB, is a chiral molecule that has attracted attention in recent years due to its potential therapeutic properties. This molecule belongs to the family of short-chain fatty acids and is naturally produced by certain gut bacteria. DMB has been found to have anti-inflammatory and anti-atherosclerotic properties, making it a promising candidate for the prevention and treatment of cardiovascular diseases.
作用機序
(2R)-2,3-Dimethyl-3-phenylbutanoic acid works by inhibiting the activity of microbial enzymes that convert dietary choline into TMAO. This, in turn, reduces the levels of TMAO in the blood, thereby reducing the risk of cardiovascular diseases. (2R)-2,3-Dimethyl-3-phenylbutanoic acid also works by modulating the gut microbiota, which plays a crucial role in maintaining gut health and preventing various diseases.
Biochemical and Physiological Effects:
(2R)-2,3-Dimethyl-3-phenylbutanoic acid has been found to have several biochemical and physiological effects. Studies have shown that (2R)-2,3-Dimethyl-3-phenylbutanoic acid can reduce the levels of inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), which are involved in the development of various diseases. (2R)-2,3-Dimethyl-3-phenylbutanoic acid also reduces the levels of reactive oxygen species (ROS), which are known to cause oxidative stress and damage to cells.
実験室実験の利点と制限
One advantage of using (2R)-2,3-Dimethyl-3-phenylbutanoic acid in lab experiments is its ability to inhibit the production of TMAO, which is a key factor in the development of cardiovascular diseases. (2R)-2,3-Dimethyl-3-phenylbutanoic acid is also relatively easy to synthesize and can be produced in large quantities using microbial fermentation. However, one limitation of using (2R)-2,3-Dimethyl-3-phenylbutanoic acid in lab experiments is its instability in aqueous solutions, which can affect its efficacy and reproducibility.
将来の方向性
There are several future directions for the study of (2R)-2,3-Dimethyl-3-phenylbutanoic acid. One area of research is the development of more efficient synthesis methods for (2R)-2,3-Dimethyl-3-phenylbutanoic acid, which can improve its yield and purity. Another area of research is the investigation of the potential therapeutic properties of (2R)-2,3-Dimethyl-3-phenylbutanoic acid in other diseases, such as cancer and neurodegenerative diseases. Further studies are also needed to determine the optimal dosage and administration of (2R)-2,3-Dimethyl-3-phenylbutanoic acid for maximum efficacy and safety.
合成法
(2R)-2,3-Dimethyl-3-phenylbutanoic acid can be synthesized using various methods, including chemical synthesis and microbial fermentation. Chemical synthesis involves the reaction of 2,3-dimethylbutyraldehyde with phenylacetic acid in the presence of a catalyst to produce (2R)-2,3-Dimethyl-3-phenylbutanoic acid. Microbial fermentation involves the use of specific bacteria such as Clostridium sporogenes, which produces (2R)-2,3-Dimethyl-3-phenylbutanoic acid as a byproduct of its metabolism.
科学的研究の応用
(2R)-2,3-Dimethyl-3-phenylbutanoic acid has been extensively studied for its potential therapeutic properties. Research has shown that (2R)-2,3-Dimethyl-3-phenylbutanoic acid can inhibit the production of trimethylamine-N-oxide (TMAO), a metabolite that has been linked to the development of cardiovascular diseases. (2R)-2,3-Dimethyl-3-phenylbutanoic acid has also been found to have anti-inflammatory properties, which may help in the treatment of inflammatory bowel diseases such as Crohn's disease and ulcerative colitis.
特性
IUPAC Name |
(2R)-2,3-dimethyl-3-phenylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-9(11(13)14)12(2,3)10-7-5-4-6-8-10/h4-9H,1-3H3,(H,13,14)/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KECHYYPVJPHADT-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)C(C)(C)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)C(C)(C)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2,3-Dimethyl-3-phenylbutanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

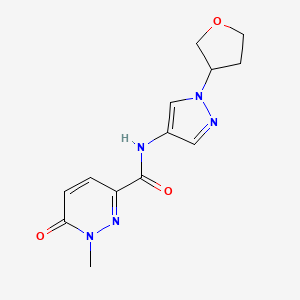
![N1-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(2-morpholinoethyl)oxalamide](/img/structure/B2552459.png)
![[2-(2,6-Difluoroanilino)-2-oxoethyl] benzoate](/img/structure/B2552460.png)
![2,2-diphenyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2552461.png)
![N-(2-methoxybenzyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide](/img/structure/B2552462.png)
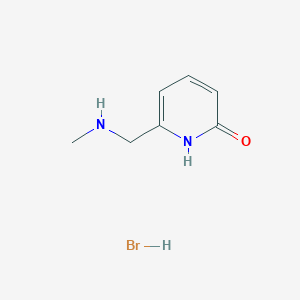

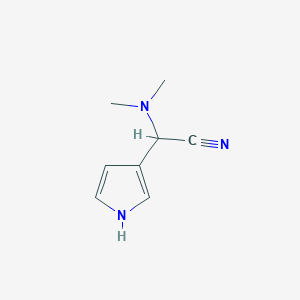
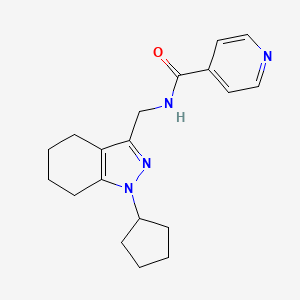

![5-chloro-N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-methoxybenzamide](/img/structure/B2552469.png)
![7-(4-Fluorophenyl)-1,3-dimethyl-5-propan-2-ylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2552470.png)

